

# Indinavir Sulfate Ethanolate: A Comprehensive Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of **Indinavir Sulfate Ethanolate**, a potent HIV-1 protease inhibitor.[1][2][3] A thorough understanding of its solubility and stability is critical for the development of robust formulations, analytical methods, and ensuring the therapeutic efficacy and safety of this antiretroviral agent. [4][5]

# **Solubility Profile**

Indinavir Sulfate is a white to off-white, crystalline powder.[6][7] The sulfate salt was specifically developed to enhance the aqueous solubility of the indinavir free base.[8] Its solubility is significantly influenced by the solvent system and pH.

#### **Solubility in Various Solvents**

Indinavir Sulfate exhibits a wide range of solubilities in common laboratory solvents. It is characterized as very soluble in water and methanol but is insoluble in ethanol.[1][6][7][8][9] The hygroscopic nature of the powder necessitates careful handling to prevent moisture absorption, which can affect weighing accuracy and stability.[4][7][10]



Solvent	Solubility	Temperature	References
Water	100 mg/mL	Not Specified	[1][8]
Water	>500 mg/mL	Not Specified	[4][11]
Methanol	Very Soluble	Not Specified	[6][7]
DMSO	100 mg/mL (140.47 mM)	Not Specified	[1]
Ethanol	Insoluble	Not Specified	[1][8]
Ethanol	$1.10 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
1-Propanol	$0.77 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
2-Propanol	$0.58 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
1-Butanol	$0.44 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
2-Methyl-1-propanol	$0.32 \times 10^{-3}$ (mole fraction)	298.15 K	[12]

Note: The solubility in various alcohols (ethanol, propanols, butanol) was found to increase with an increase in temperature.[11][12][13]

# **pH-Dependent Solubility**

The solubility of Indinavir is highly dependent on pH. The sulfate salt is most soluble under acidic conditions, and dissolving it in water results in an acidic solution with a pH below 3.[4] [11] While this low pH aids dissolution, the drug is also known to be unstable in some acidic solutions.[4][11] Conversely, at a pH above 6.0, the solubility decreases significantly, which can lead to precipitation or crystalluria.[11][14] This pH-dependent behavior is a critical consideration for oral formulation development, as the drug must dissolve in the gastrointestinal tract for absorption.[8][15]



# **Stability Profile**

**Indinavir Sulfate Ethanolate** is susceptible to degradation under several conditions, including hydrolysis, oxidation, heat, and light.[16][17] Its stability is influenced primarily by pH, temperature, and humidity.[11]

### **Forced Degradation Studies**

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16][18] Indinavir Sulfate has been shown to degrade under acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions.[16] [19]

Stress Condition	Reagent/Metho d	Conditions	Outcome	References
Acid Hydrolysis	0.1 M HCI	8 hours / Reflux	Degradation Observed	[16]
Base Hydrolysis	0.1 M NaOH	1 hour / Room Temp	Degradation Observed	[16]
Neutral Hydrolysis	Water	12 hours / Reflux	Degradation Observed	[16]
Oxidation	30% H <sub>2</sub> O <sub>2</sub>	24 hours / Room Temp	Degradation Observed	[16]
Dry Heat	Solid Drug Powder	6 hours / 105°C	Degradation Observed	[16]
Photolytic	UV/Fluorescent Light	Not Specified	Degradation Observed	[16]

# **Degradation Pathways**

Several degradation pathways for Indinavir have been identified:

Hydrolysis: The molecule degrades in acidic, basic, and neutral conditions.[16] A primary
hydrolytic pathway is a complex lactonization reaction.[17][19][20] Acid-catalyzed hydrolysis



of the amide bond can also occur.[19]

- Oxidation: Indinavir is susceptible to oxidative stress.[16] In vivo, it is metabolized by the
  cytochrome P450 enzyme CYP3A4, leading to N-oxidation and para-hydroxylation products.
  [16]
- Alcoholysis: In the presence of alcohols, alcoholysis can occur, cleaving the amide bond to form products such as (1S,2R)-(+)-cis-1-amino-2-indanol.[17][19]

# **Solid-State Stability**

The solid-state stability of **Indinavir Sulfate Ethanolate** is significantly impacted by temperature and humidity.

- Hygroscopicity: The compound is hygroscopic and can absorb moisture, which may lead to changes in its physical form, potentially becoming amorphous at elevated humidity.[4][10]
- Thermal Stability: Thermogravimetric analysis (TGA) shows an initial mass loss between 25-166°C, corresponding to the loss of ethanol and/or water (desolvation).[21][22] The drug remains stable up to 100°C, shows slight degradation at 125°C, and complete degradation around 150°C.[3][11] Rapid degradation occurs at temperatures above 40°C when combined with high relative humidity (>30% RH).[4]

### **Storage Recommendations**

Proper storage is crucial to maintain the integrity of **Indinavir Sulfate Ethanolate**.

- Solid Powder: For long-term stability, the solid should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[17] Under these conditions, it can be stable for at least two to three years.[17]
- Stock Solutions: Solutions are less stable than the solid form.[17] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[17]
  - -80°C: Stable for up to one year in a suitable solvent like DMSO.[11][17]
  - -20°C: Stable for up to one month.[11][17]



# **Experimental Protocols**

The following sections detail methodologies for assessing the stability of **Indinavir Sulfate Ethanolate**.

## **Protocol: Forced Degradation (Stress Testing) Study**

This protocol outlines a general procedure for intentionally degrading the drug to study its degradation products and pathways.[16]

- 1. Preparation of Stock Solution:
- Accurately weigh and dissolve Indinavir Sulfate in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
- 2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux the mixture for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration for analysis.[16]
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 1 hour, then neutralize with 0.1 M HCl and dilute for analysis.[16]
- Oxidative Degradation: Mix equal volumes of the stock solution and 30% H<sub>2</sub>O<sub>2</sub>. Keep the mixture at room temperature for 24 hours, then dilute for analysis.[16] Note: Lower concentrations of H<sub>2</sub>O<sub>2</sub> (e.g., 3% and 6%) may be ineffective.[16]
- Thermal Degradation (Solid State): Place the solid drug powder in an oven maintained at 105°C for 6 hours. After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration for analysis.[16]
- Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light according to ICH Q1B guidelines.[19][23]
- 3. Analysis:



 Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating method such as RP-HPLC.[16]

# **Protocol: Stability-Indicating RP-HPLC Method**

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying Indinavir and its degradation products.[24][25]

- 1. Chromatographic System:
- System: HPLC with a UV detector.[16]
- Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[11][16]
- Detection Wavelength: 260 nm.[11][24][25]
- Flow Rate: 1.0 mL/min.[11][24]
- Injection Volume: 10-20 μL.[11][24]
- Column Temperature: Ambient.[24]
- 2. Mobile Phase Preparation:
- Prepare a filtered and degassed mobile phase. An example composition is a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[11][16][25]
- 3. Solution Preparation:
- Standard Solution: Prepare a standard solution of Indinavir Sulfate of known concentration (e.g., 80 μg/mL) by dissolving the reference standard in the mobile phase.[16][25]
- Sample Solution: Use the solutions generated from the forced degradation studies, ensuring they are neutralized (if necessary) and diluted with the mobile phase to a concentration within the linear range of the assay (e.g., 48-112 μg/mL).[11][25]
- 4. Analysis:
- Inject equal volumes of the standard and stressed sample solutions.



- Record the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak (Resolution > 1.5).[23]
- Calculate the amount of remaining Indinavir and the percentage of degradation by comparing peak areas from the stressed samples to the unstressed control.[16]

### **Protocol: pH-Dependent Stability Study**

This protocol is used to determine the degradation rate of Indinavir Sulfate at different pH values.[19]

- 1. Buffer Preparation:
- Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
- 2. Stock Solution Preparation:
- Accurately prepare a stock solution of Indinavir Sulfate in a suitable solvent (e.g., water) to a known concentration.
- 3. Sample Preparation:
- For each pH value, transfer a known volume of the stock solution into a volumetric flask. Add the corresponding buffer and dilute to the final volume.
- 4. Incubation:
- Incubate the buffered solutions at a constant, controlled temperature (e.g., 40°C).[19] Protect samples from light.[19]
- 5. Sampling and Analysis:
- Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[19]
- Immediately quench any reaction if necessary (e.g., by neutralizing the pH or cooling).
- Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of Indinavir Sulfate.[19]

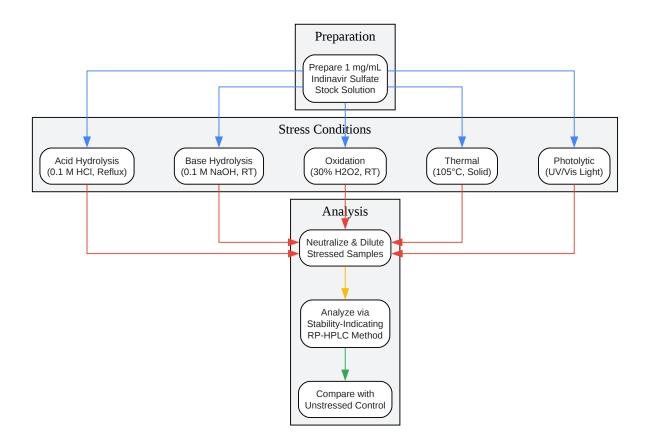


#### 6. Data Analysis:

- For each pH, plot the natural logarithm of the Indinavir Sulfate concentration versus time.
- The slope of the resulting line provides the pseudo-first-order degradation rate constant (k) for that specific pH.[19]

#### **Visualizations**

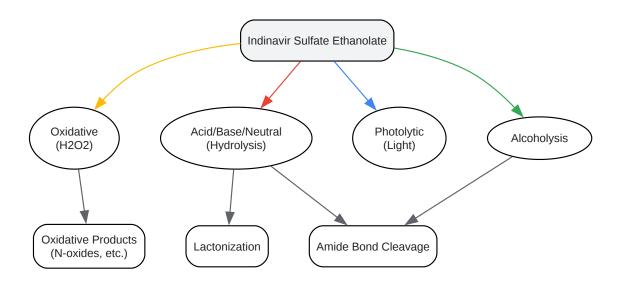
The following diagrams illustrate key workflows and pathways related to the stability assessment of **Indinavir Sulfate Ethanolate**.





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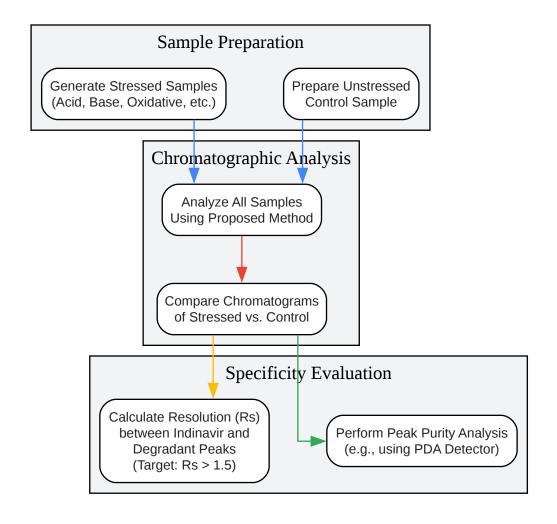
Caption: Workflow for forced degradation studies of Indinavir Sulfate.



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Caption: Major degradation pathways for Indinavir Sulfate.





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Caption: Workflow for validating analytical method specificity.

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- To cite this document: BenchChem. [Indinavir Sulfate Ethanolate: A Comprehensive Technical Guide to its Solubility and Stability Profile]. BenchChem, [2025]. [Online PDF].



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